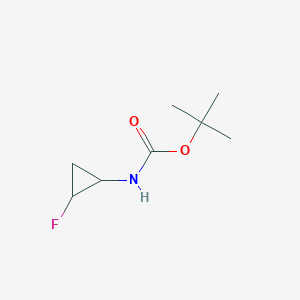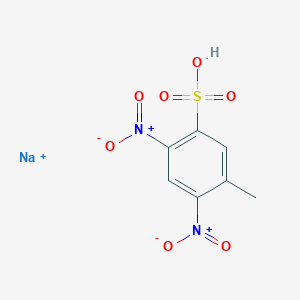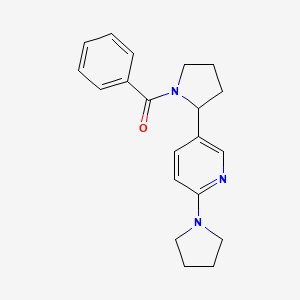
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzyloxy group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Métodos De Preparación
The synthesis of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-(Benzyloxy)benzofuran-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzofuran is coupled with a brominated benzene derivative in the presence of a palladium catalyst and a base
Análisis De Reacciones Químicas
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield an amino-substituted benzofuran derivative.
-
Oxidation and Reduction Reactions: : The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide. Conversely, reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Coupling Reactions: : The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or alkyl groups using boronic acids and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzyloxy, bromine, or carboxylic acid groups.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:
-
Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
-
Medicine: : Derivatives of this compound are explored for their potential use as pharmaceutical agents. The presence of the benzyloxy and bromine groups can enhance the compound’s binding affinity to specific biological targets, making it a candidate for drug development.
-
Industry: : In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach intracellular targets. The bromine atom can participate in halogen bonding interactions, which can further stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
6-(Benzyloxy)benzofuran-2-carboxylic acid: Lacks the bromine atom at the 5th position, which may result in different reactivity and biological activity.
5-Bromobenzofuran-2-carboxylic acid: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in the combination of the benzyloxy, bromine, and carboxylic acid groups, which confer specific chemical and biological properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C16H11BrO4 |
|---|---|
Peso molecular |
347.16 g/mol |
Nombre IUPAC |
5-bromo-6-phenylmethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C16H11BrO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
Clave InChI |
SXYTZQMXRSOYDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)




![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)

![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)



![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)

